molecular formula C24H26N4O3 B7716987 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B7716987
M. Wt: 418.5 g/mol
InChI Key: NPHQBRSIMAFEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline . The compound also has an isobutyl group attached to the nitrogen of the pyrazole ring, a methyl group on the 6-position of the pyrazoloquinoline core, and a 3,4-dimethoxybenzamide group attached to the 3-position of the pyrazoloquinoline core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazoloquinoline core is a bicyclic system, which would contribute to the rigidity of the molecule. The isobutyl, methyl, and dimethoxybenzamide groups would add further complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The amide group could form hydrogen bonds, which might influence its solubility in certain solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data . If this compound has been designed as a drug molecule, its mechanism of action would depend on the specific biological target it has been designed to interact with .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has been synthesized as part of a drug discovery program, future research might involve testing its biological activity, optimizing its structure for better activity or selectivity, and eventually testing it in preclinical and clinical trials .

Properties

IUPAC Name

3,4-dimethoxy-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-14(2)13-28-23-18(11-17-10-15(3)6-8-19(17)25-23)22(27-28)26-24(29)16-7-9-20(30-4)21(12-16)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHQBRSIMAFEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC(=C(C=C4)OC)OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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